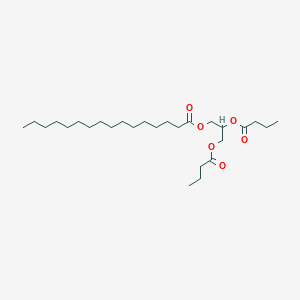

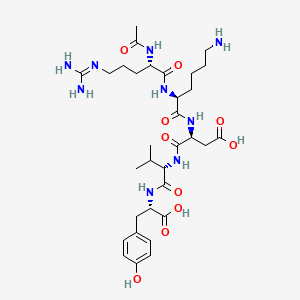

![molecular formula C51H88O6 B3026213 (全反)-5,8,11,14,17-二十碳五烯酸,2,3-双[(1-氧代十四烷基)氧基]丙酯 CAS No. 116198-40-4](/img/structure/B3026213.png)

(全反)-5,8,11,14,17-二十碳五烯酸,2,3-双[(1-氧代十四烷基)氧基]丙酯

描述

The compound seems to be a type of fatty acid ester. Fatty acid esters are typically derived from vegetable oils or animal fats. They are used in a variety of industries including food, cosmetics, and pharmaceuticals .

Chemical Reactions Analysis

Fatty acid esters can undergo a variety of chemical reactions. They can be hydrolyzed back into their constituent alcohols and fatty acids. They can also participate in transesterification reactions .科学研究应用

降低心血管疾病风险

纯化的二十碳五烯酸 (EPA) 乙酯在降低心血管疾病风险中的作用一直是科学研究的重要关注点。使用依可萨本乙酯进行心血管事件减少干预试验 (REDUCE-IT) 强调了通过服用依可萨本乙酯(EPA 的衍生物)可以使主要心血管事件的相对风险降低 25%。这一发现标志着依可萨本乙酯成为一种新的选择,可以降低接受最大他汀类药物治疗患者的心血管风险 (王等人,2020)。

炎症和聚集过程

二十碳五烯酸 (EPA) 已被发现具有抗炎和抗聚集特性,这与花生四烯酸 (AA) 的促炎和促聚集功能形成对比。EPA:AA 比率已成为慢性炎症的潜在标志物,其中较低比率表示较高的炎症水平。流行病学研究将较低的 EPA:AA 比率与各种心血管疾病风险增加相关联。临床研究表明,通过纯化的 EPA 补充剂增加 EPA:AA 比率可以有效预防冠状动脉疾病,并降低经皮冠状动脉介入术后的心血管事件风险 (纳尔逊和拉斯金,2019)。

高甘油三酯血症管理

依可萨本乙酯是一种高纯度 EPA 乙酯,已被批准用于降低严重高甘油三酯血症患者的甘油三酯水平。临床试验表明,依可萨本乙酯可以显着降低甘油三酯水平,而不会升高低密度脂蛋白胆固醇 (LDL-C),从而为严重高甘油三酯血症提供了一种耐受性良好的治疗选择 (金和麦考马克,2014)。

代谢紊乱

包括 EPA 在内的 Omega-3 多不饱和脂肪酸 (PUFA) 在治疗代谢紊乱中起着至关重要的作用。它们被代谢为具有有效抗炎作用的生物活性脂质。这些代谢物直接影响胰腺 β 细胞、肝细胞、脂肪细胞、骨骼肌细胞和内皮细胞等各种细胞,突出了 omega-3 PUFA 衍生代谢物在解决糖尿病、非酒精性脂肪肝疾病、脂肪组织功能障碍和动脉粥样硬化中的重要性 (段等人,2021)。

营养和健康益处

包括 EPA 和 DHA 在内的 Omega-3 乙酯的营养和健康益处已被广泛综述。这些化合物对动脉粥样硬化及其并发症发挥多种积极作用,例如降低血清甘油三酯、抑制血小板聚集性并改善内皮功能。值得注意的是,它们已显示出降低临床终点,如猝死或重大的心脏不良事件,这突出了它们在心血管预防和治疗中的价值 (Schacky,2006)。

未来方向

作用机制

Target of Action

Similar compounds often interact with lipid metabolism pathways and cellular membranes .

Mode of Action

It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions .

Biochemical Pathways

Given its structure, it may be involved in lipid metabolism and signal transduction pathways .

Pharmacokinetics

Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

It’s likely that it alters the function of its target proteins, leading to changes in cellular behavior .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

属性

IUPAC Name |

2,3-di(tetradecanoyloxy)propyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H88O6/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-32-35-38-41-44-50(53)56-47-48(57-51(54)45-42-39-36-33-29-21-18-15-12-9-6-3)46-55-49(52)43-40-37-34-31-28-20-17-14-11-8-5-2/h7,10,16,19,23-24,26-27,32,35,48H,4-6,8-9,11-15,17-18,20-22,25,28-31,33-34,36-47H2,1-3H3/b10-7-,19-16-,24-23-,27-26-,35-32- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZKEWCRXPFBME-PUULZFANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H88O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

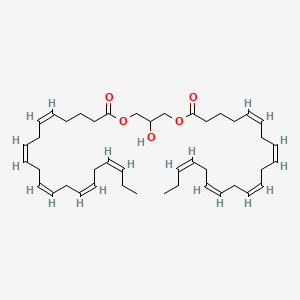

![N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026131.png)

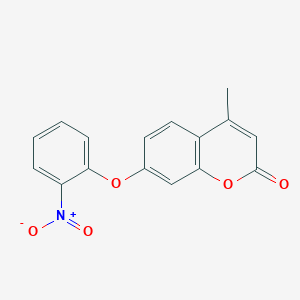

![N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide](/img/structure/B3026133.png)

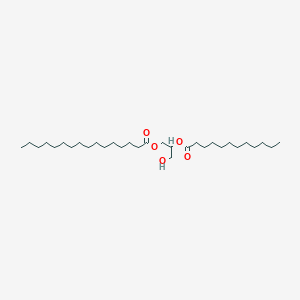

![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)

![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)

![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)

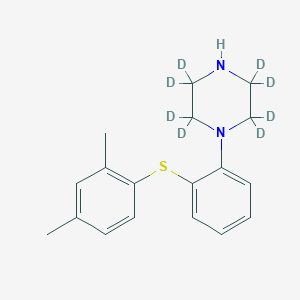

![3-[2-[di(methyl-d3)amino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide, butanedioic acid (2:1)](/img/structure/B3026145.png)

![TG(18:1(9Z)/14:0/18:1(9Z))[iso3]](/img/structure/B3026147.png)